3-Amino-3-(2-ethoxyphenyl)propanoic acid

Descripción general

Descripción

Mecanismo De Acción

Target of Action

Amino acids and their derivatives often interact with various receptors and enzymes in the body. For example, some indole derivatives, which are structurally similar to the compound , have been found to bind with high affinity to multiple receptors .

Biochemical Pathways

Amino acids and their derivatives are involved in numerous biochemical pathways. For instance, propanoic acid, a related compound, typically undergoes metabolism via conversion to propionyl coenzyme A (propionyl-CoA), which is part of the usual metabolic pathway that carboxylic acids participate within in the human body .

Análisis Bioquímico

Biochemical Properties

3-Amino-3-(2-ethoxyphenyl)propanoic acid plays a significant role in biochemical reactions due to its structural similarity to naturally occurring amino acids. It can interact with various enzymes, proteins, and other biomolecules. For instance, it may act as a substrate or inhibitor for specific enzymes involved in amino acid metabolism. The interactions between this compound and these biomolecules can influence the catalytic activity and stability of the enzymes, thereby affecting metabolic pathways and cellular functions .

Cellular Effects

The effects of this compound on different cell types and cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling proteins and transcription factors, leading to changes in gene expression patterns. Additionally, this compound can affect cellular metabolism by altering the flux of metabolic intermediates and the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity and function. This compound may act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors to consider. Over time, this compound may undergo chemical degradation, leading to changes in its biochemical properties and effects on cellular function. Long-term studies in vitro and in vivo have shown that this compound can have sustained effects on cellular processes, although the extent of these effects may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can cause toxic or adverse effects, such as cellular damage and disruption of metabolic pathways. Understanding the threshold effects and optimal dosages of this compound is essential for its safe and effective use in research and therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate amino acid metabolism. This compound can influence metabolic flux and the levels of specific metabolites, thereby affecting overall cellular metabolism. For example, it may participate in transamination reactions, leading to the formation of new amino acid derivatives and other metabolic intermediates .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. Understanding the transport mechanisms of this compound is crucial for predicting its effects on cellular function and metabolism .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with biomolecules and its overall impact on cellular processes .

Métodos De Preparación

The synthesis of 3-Amino-3-(2-ethoxyphenyl)propanoic acid typically involves the reaction of 2-ethoxybenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as hydrogen in the presence of a palladium catalyst. The final step involves the addition of a carboxylic acid group to the amine to form the desired product .

Análisis De Reacciones Químicas

3-Amino-3-(2-ethoxyphenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form amines or alcohols.

Aplicaciones Científicas De Investigación

3-Amino-3-(2-ethoxyphenyl)propanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes.

Comparación Con Compuestos Similares

3-Amino-3-(2-ethoxyphenyl)propanoic acid can be compared with similar compounds such as:

Actividad Biológica

3-Amino-3-(2-ethoxyphenyl)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

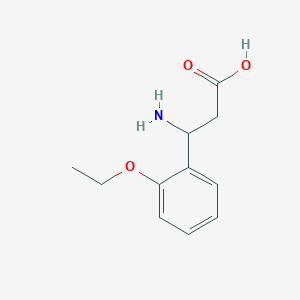

This compound has the molecular formula and features an ethoxy group attached to a phenyl ring, contributing to its unique properties. The compound's structure can be represented as follows:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives of 3-amino acids, including this compound. These derivatives were tested against various multidrug-resistant pathogens.

In Vitro Studies

A study evaluated the antimicrobial activity of several derivatives against clinically relevant bacteria and fungi. The results indicated that certain derivatives exhibited significant inhibitory effects against:

- Methicillin-resistant Staphylococcus aureus (MRSA)

- Vancomycin-resistant Enterococcus faecalis

- Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae

Minimum Inhibitory Concentration (MIC) Values:

| Pathogen | MIC (µg/mL) |

|---|---|

| MRSA | 1 - 8 |

| E. faecalis | 0.5 - 2 |

| E. coli | 8 - 64 |

| Candida auris | 8 - 64 |

These findings suggest that the compound and its derivatives could serve as a basis for developing new antimicrobial agents targeting resistant strains .

Anticancer Activity

The potential anticancer properties of this compound have also been investigated. In vitro cytotoxicity assays revealed that certain derivatives exhibited promising activity against various cancer cell lines.

Case Studies

- Cytotoxicity Against Human Leukemia Cells :

- A derivative of the compound showed an IC50 value of , indicating strong cytotoxicity compared to standard chemotherapeutics.

- Mechanism of Action :

- The mechanism was linked to the compound's ability to induce apoptosis in cancer cells, likely through the modulation of cell signaling pathways involved in cell survival and death.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Modifications to the phenyl ring or amino group can significantly alter its efficacy.

Key Findings from SAR Studies:

| Modification | Effect on Activity |

|---|---|

| Hydroxyl group addition | Enhanced antimicrobial activity |

| Dimethylamino substituent | Loss of activity |

| Ethoxy group presence | Improved solubility and bioavailability |

These findings underscore the importance of structural modifications in optimizing the biological activity of this compound .

Pharmacokinetics and ADME Properties

The pharmacokinetic properties of this compound have been assessed using in silico models. Key parameters include:

- Absorption : High predicted intestinal absorption.

- Distribution : Favorable distribution characteristics with low blood-brain barrier permeability.

- Metabolism : Potential interactions with cytochrome P450 enzymes, indicating possible drug-drug interactions.

These properties suggest that while the compound has therapeutic potential, careful consideration must be given to its pharmacokinetics during drug development .

Propiedades

IUPAC Name |

3-amino-3-(2-ethoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-2-15-10-6-4-3-5-8(10)9(12)7-11(13)14/h3-6,9H,2,7,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCWPOXWUXDQVID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40396176 | |

| Record name | 3-amino-3-(2-ethoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299440-58-7 | |

| Record name | 3-amino-3-(2-ethoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.